molecular formula C16H10O2 B1295867 2-Benzylidene-1h-indene-1,3(2h)-dione CAS No. 5381-33-9

2-Benzylidene-1h-indene-1,3(2h)-dione

Cat. No. B1295867
CAS RN: 5381-33-9
M. Wt: 234.25 g/mol
InChI Key: OPKPFEWFKYKJCF-UHFFFAOYSA-N
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Description

2-Benzylidene-1H-indene-1,3(2H)-dione is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by a core indene-dione structure with a benzylidene substituent, which has been shown to participate in a variety of chemical reactions and exhibit significant biological activities .

Synthesis Analysis

The synthesis of 2-benzylidene-indan-1,3-diones has been explored through different methods. One approach involves the Knoevenagel condensation, which is catalyzed by Zirconium oxychloride (ZrOCl2·8H2O) in water, yielding a range of 2-arylidene indan-1,3-diones with good to excellent yields . Another method includes the photobisdecarbonylation of benzonorbornene-2,3-dione at low temperatures, leading to the formation of novel isoindene dimers, which are structurally related to 2-benzylidene-1H-indene-1,3(2H)-dione .

Molecular Structure Analysis

The molecular structure of 2-benzylidene-1H-indene-1,3(2H)-dione derivatives has been studied using various spectroscopic techniques, including EI-MS, HREI-MS, 1H, and 13C NMR . Additionally, the crystal and molecular structure of related compounds, such as 2-benzylidene ferrocenophane-1,3-dione, has been determined, providing insights into the geometry and electronic properties of the benzylideneindane-1,3-dione system .

Chemical Reactions Analysis

The electrophilic properties of 2-benzylidene-indan-1,3-diones have been systematically studied, revealing their reactivity towards various nucleophiles. The kinetics of these reactions have been measured, and electrophilicity parameters have been determined, showing that these compounds can act as Michael acceptors in nucleophilic attacks . Furthermore, the rearrangement of 2-benzoyl-2-phenylazoindane-1,3-dione has been investigated, leading to the formation of indane-1,2,3-trione derivatives .

Physical and Chemical Properties Analysis

The electronic structure and properties of 2-benzylideneindane-1,3-diones have been analyzed using computational methods, which discuss the ground-state charge distribution and electronic transitions . The photobisdecarbonylation process of related compounds has also been studied, which contributes to the understanding of the photochemical behavior of these molecules . Additionally, the synthesis and properties of brominated derivatives of bi-1H-indene-diones have been explored, indicating that substituents can significantly affect the physical properties, such as photochromism and photomagnetism .

Scientific Research Applications

Synthesis Applications

2-Benzylidene-1H-indene-1,3(2H)-dione has been utilized in various synthesis applications. For instance, it is used in the selective synthesis of indenodihydropyridines and indenopyridine compounds through cascade reactions with 1,1-eneamines. This process is characterized by mild temperature, atom economy, and high yields, potentially leading to products with biological activity (Luo et al., 2019). Additionally, 2-Benzylidene-1H-indene-1,3(2H)-dione has been used in the synthesis of push-pull chromophores, which exhibit donor-π-bridge-acceptor structures (Bogdanov et al., 2019).

Molecular Structure and Vibrational Studies

Studies on the molecular structure and vibrational aspects of 2-Benzylidene-1H-indene-1,3(2H)-dione reveal its non-planar optimized molecular structure. These studies provide insights into the reactivity and polarity of the molecule, contributing to a better understanding of its chemical properties (Prasad et al., 2010).

properties

IUPAC Name

2-benzylideneindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKPFEWFKYKJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285409
Record name 2-benzylidene-1h-indene-1,3(2h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylidene-1h-indene-1,3(2h)-dione

CAS RN

5381-33-9
Record name NSC41694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzylidene-1h-indene-1,3(2h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZYLIDENE-1,3-INDANDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

(8) (Chem. Pharm. Bull. 1974, 22(2), 448-451). Boron oxide (720 mg, 10.26 mmol) and benzaldehyde (800 mg, 7.53 mmol) were added to a stirred solution of the indandione (1.00 g, 6.84 mmol) and piperidine (3 drops) in 10.2 ml of benzene. The solution was refluxed with stirring for 30 minutes. After filtration of the solution, the filtrate was concentrated under reduced pressure. The resulting crystalline solid was recrystallized from ethanol to afford 1.00 g (62.4%) of yellowish-green platelets: mp 149.5-150.0° C. (lit. mp 150° C., Okukawa, et al., Chem. Pharm. Bull., 1974, 22(2), 448-451). 1H NMR (250 MHz) δ 8.47-8.45 (m, 2H), 8.06-7.99 (m, 2H), 7.90 (s, 1H), 7.84-7.79 (m, 2H), 7.58-7.50 (m, 3H); 13C NMR (62.7 MHz) 190.5, 189.2, 147.2, 142.7, 140.2, 135.6, 135.4, 134.3, 133.4, 133.2, 129.3, 129.0, 123.5, 123.5 ppm.
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,3-indandione (43.8 g) and piperidine (44 mg) in dry benzene (500 ml) was added benzaldhyde (31.8 g). The mixture was heated to reflux and the water generated was removed by Dean-Stark trap. After 24 hours, the mixture was evaporated to dryness. The residue was recrystallized from ethanol (200 ml) to give 2-benzylidene-1,3-indandione as a yellow solid (50.6 g).
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
AFCS Oliveira, APM de Souza, AS de Oliveira… - European journal of …, 2018 - Elsevier
A simple and efficient Knoevenagel procedure for the synthesis of 2-arylidene indan-1,3-diones is herein reported. These compounds were prepared via ZrOCl2·8H2O catalyzed …
Number of citations: 29 www.sciencedirect.com
B Bano, KM Khan, F Begum, MA Lodhi, U Salar… - Bioorganic …, 2018 - Elsevier
Current study deals with the evaluation of indane-1,3-dione based compounds as new class of urease inhibitors. For that purpose, benzylidine indane-1,3-diones (1–30) were …
Number of citations: 13 www.sciencedirect.com
OE Oyeneyin, ND Ojo, N Ipinloju… - … Journal of Basic …, 2022 - bjbas.springeropen.com
Corrosion is a threat to material strength and durability. Electron-rich organic inhibitor may offer good corrosion mitigation potentials. In this work, anti-corrosion potentials of nine …
Number of citations: 12 bjbas.springeropen.com
A Iraji, A Nemati, H Hosseinpoor, N Edraki… - Trends in …, 2020 - tips.sums.ac.ir
Melanogenesis is a process of melanin synthesize, which is a primary response for the pigmentation of human skin. Tyrosinase is a key enzyme, which catalyzes a rate-limiting step of …
Number of citations: 5 tips.sums.ac.ir
A Mukhtar, S Shah, S Hameed, KM Khan… - Medicinal …, 2021 - ingentaconnect.com
Background: Diabetes mellitus is one of the most chronic metabolic disorders. Since past few years, our research group had synthesized and evaluated libraries of heterocyclic …
Number of citations: 3 www.ingentaconnect.com
AM Abdella, Y Moatasim, MA Ali… - Journal of …, 2017 - Wiley Online Library
An efficient and convenient method for the synthesis of bis(4H‐chromene‐3‐carbonitrile) derivatives by one‐pot, multicomponent reaction of bis‐aldehydes, malononitrile, and …
Number of citations: 55 onlinelibrary.wiley.com
A Alizadeh, Z Beiranvand, Z Safaei, MM Khodaei… - ACS …, 2020 - ACS Publications
A novel method for condensation reaction of indan-1,3-dione with various aldehydes which are efficiently catalyzed by a task-specific ionic liquid, 2-hydroxyethylammonium formate, to …
Number of citations: 7 pubs.acs.org
J Zheng, Y Wu, D Cao, S Song, Y Yang… - Journal of Fluorine …, 2023 - Elsevier
The direct difluoromethylation of 2-arylidenindan-1,3‑dione with CF 2 HSO 2 Na via the photoredox catalyzed radical 1,4-addition process is described in this study. A series of …
Number of citations: 1 www.sciencedirect.com
G Zhan, ML Shi, Q He, WJ Lin… - Angewandte Chemie …, 2016 - Wiley Online Library
Regulating both the chemo‐ and diastereoselectivity, divergently, of a reaction is highly attractive but extremely challenging. Presented herein is a catalyst‐controlled switch in the …
Number of citations: 196 onlinelibrary.wiley.com
E Li, Y Huang, L Liang, P Xie - Organic letters, 2013 - ACS Publications
The first phosphine-catalyzed [4 + 2] annulation of γ-substituted allenoates with 2-arylidene-1H-indene-1,3(2H)-diones is disclosed. In the reaction, the γ-substituted allenoate serves as …
Number of citations: 141 pubs.acs.org

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